molecular formula C19H21N3O3 B010796 (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide CAS No. 100333-39-9

(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide

Cat. No. B010796
CAS RN: 100333-39-9
M. Wt: 339.4 g/mol
InChI Key: AYWZJRYYVZHOQI-FUHWJXTLSA-N
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Description

(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been shown to modulate glutamate signaling in the brain.

Mechanism of Action

(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide acts as a selective antagonist of mGluR2 and mGluR3, which are G protein-coupled receptors that modulate glutamate signaling in the brain. By blocking these receptors, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide reduces the release of glutamate, a neurotransmitter that is involved in various neurological processes, including learning and memory, motor function, and mood regulation. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to modulate other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to improve cognitive function, reduce motor deficits, and prevent neurodegeneration. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders. (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has also been shown to modulate other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its selectivity for mGluR2 and mGluR3, which allows for precise modulation of glutamate signaling in the brain. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been extensively studied in preclinical models, making it a well-established tool for studying neurological processes. However, there are also limitations to the use of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide in lab experiments, including its relatively low potency and the lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide, including its potential therapeutic applications in various neurological disorders. In addition, further studies are needed to elucidate the mechanisms of action of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide and to identify potential biomarkers for its therapeutic effects. Finally, clinical studies are needed to determine the safety and efficacy of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide in humans and to identify optimal dosing regimens for its therapeutic use.
Conclusion
In conclusion, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selectivity for mGluR2 and mGluR3 allows for precise modulation of glutamate signaling in the brain, making it a promising candidate for the treatment of cognitive and mood disorders. However, further studies are needed to elucidate the mechanisms of action of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide and to identify potential biomarkers for its therapeutic effects. Clinical studies are also needed to determine the safety and efficacy of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide in humans.

Synthesis Methods

The synthesis of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide involves several steps, including the condensation of 4-hydroxyphenethylamine with pyridine-3-carboxaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is subsequently acylated with 3-pyrrolidinecarboxylic acid chloride to give (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease. In preclinical studies, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to improve cognitive function, reduce motor deficits, and prevent neurodegeneration. In addition, (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.

properties

CAS RN

100333-39-9

Product Name

(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-22-17(24)11-16(18(22)14-3-2-9-20-12-14)19(25)21-10-8-13-4-6-15(23)7-5-13/h2-7,9,12,16,18,23H,8,10-11H2,1H3,(H,21,25)/t16-,18+/m0/s1

InChI Key

AYWZJRYYVZHOQI-FUHWJXTLSA-N

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3

SMILES

CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3

synonyms

4-NCC
N-(4-hydroxyphenethyl)cotinine carboxamide

Origin of Product

United States

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